DL-erythro Ritalinic Acid-d10 (Major)
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Overview
Description
DL-erythro Ritalinic Acid-d10 (Major) is a deuterium-labeled derivative of ritalinic acid, which is a primary metabolite of methylphenidate. Methylphenidate is commonly used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The deuterium labeling in DL-erythro Ritalinic Acid-d10 is used to trace and study the metabolic pathways and pharmacokinetics of methylphenidate in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-erythro Ritalinic Acid-d10 involves the incorporation of deuterium atoms into the ritalinic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated water (D2O) and deuterated organic solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of DL-erythro Ritalinic Acid-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product. The production process is designed to meet the stringent requirements for pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
DL-erythro Ritalinic Acid-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of DL-erythro Ritalinic Acid-d10 can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
DL-erythro Ritalinic Acid-d10 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of methylphenidate in biological systems.
Metabolic Pathways: Tracing the metabolic pathways of methylphenidate to understand its biotransformation in the body.
Drug Development: Developing new drugs and formulations by understanding the pharmacokinetics and metabolism of methylphenidate.
Analytical Chemistry: Using DL-erythro Ritalinic Acid-d10 as a reference standard in analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Mechanism of Action
DL-erythro Ritalinic Acid-d10 exerts its effects by mimicking the behavior of ritalinic acid in biological systems. Ritalinic acid is a metabolite of methylphenidate, which acts as a central nervous system stimulant. Methylphenidate increases the levels of dopamine and norepinephrine in the brain by inhibiting their reuptake. This leads to improved attention and focus in individuals with attention-deficit hyperactivity disorder .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: The parent compound of ritalinic acid, used in the treatment of attention-deficit hyperactivity disorder and narcolepsy.
Ethylphenidate: A metabolite formed when methylphenidate undergoes transesterification with ethanol.
p-Hydroxy-Methylphenidate: A hydroxylated metabolite of methylphenidate.
6-Oxo-Methylphenidate: An oxidized metabolite of methylphenidate.
Uniqueness
DL-erythro Ritalinic Acid-d10 is unique due to its deuterium labeling, which allows for precise tracing and analysis in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1330166-48-7 |
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Molecular Formula |
C₁₃H₇D₁₀NO₂ |
Molecular Weight |
229.34 |
Synonyms |
(αR,2S)-rel-Phenyl-2-piperidineacetic Acid; (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10; |
Origin of Product |
United States |
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